2-(2,3,4-Trihydroxybenzylidene)malononitrile

Description

Systematic IUPAC Nomenclature and Structural Representation

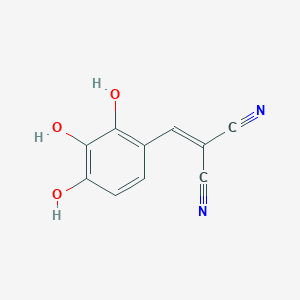

The systematic IUPAC name for this compound is 2-[(2,3,4-trihydroxyphenyl)methylidene]propanedinitrile . This nomenclature follows IUPAC rules by identifying the parent hydrocarbon (propanedinitrile) and specifying the substituent (2,3,4-trihydroxybenzylidene) attached to the central carbon of the malononitrile backbone. The numbering of the hydroxyl groups on the benzene ring follows the ortho (2), meta (3), and para (4) positions relative to the benzylidene attachment point.

Structurally, the molecule consists of a benzene ring substituted with three hydroxyl groups at positions 2, 3, and 4. A methylidene (-CH=) bridge connects this aromatic system to the malononitrile group (-C(CN)₂), forming a planar, conjugated π-system (Figure 1). The malononitrile moiety contributes two electron-withdrawing cyano (-CN) groups, which enhance the compound’s electrophilicity and stability.

Key structural features :

- Aromatic core : A benzene ring with hydroxyl groups at positions 2, 3, and 4.

- Benzylidene linkage : A methylidene bridge (-CH=) connecting the aromatic ring to the malononitrile group.

- Malononitrile group : A central carbon bonded to two cyano groups, creating a symmetric electron-deficient system.

The planar geometry of the benzylidene-malononitrile system facilitates intramolecular hydrogen bonding between the hydroxyl groups and the nitrile functionalities, further stabilizing the molecule.

Common Synonyms and Historical Terminology

This compound is referenced under multiple synonyms in chemical literature and commercial catalogs:

- CAS Registry Numbers : 771574-69-7 (PubChem) and 1198420-95-9 (ParChem), reflecting variations in synthesis pathways or purification methods.

- Alternative designations : Early studies occasionally misassigned the hydroxyl group positions, leading to historical terms like “4,5-trihydroxybenzylidene malononitrile”. These discrepancies arose from differing numbering conventions for polyhydroxybenzene derivatives.

The compound is structurally related to the tyrphostin family of tyrosine kinase inhibitors, though it differs from Tyrphostin A25 (AG 82), which features a 3,4,5-trihydroxy substitution pattern. This distinction underscores the importance of precise positional numbering in benzylidene malononitrile derivatives.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₀H₆N₂O₃ , with a molar mass of 202.17 g/mol . The formula accounts for:

- 10 carbon atoms : 6 from the benzene ring, 2 from the malononitrile group, and 2 from the methylidene bridge.

- 6 hydrogen atoms : 3 from the benzene ring, 2 from the methylidene group, and 1 from hydroxyl substituents.

- 2 nitrogen atoms : Contributed by the two cyano groups.

- 3 oxygen atoms : From the hydroxyl groups.

Stereochemical analysis :

- Chirality : The molecule lacks chiral centers, as all hydroxyl groups reside on a planar benzene ring, and the malononitrile group is symmetrically substituted.

- Geometric isomerism : The benzylidene double bond (-CH=) could theoretically exhibit cis-trans isomerism. However, the symmetric substitution pattern (identical substituents on both sides of the double bond) renders such isomers identical, resulting in a single geometric form.

Computational models confirm that the molecule adopts a nearly planar conformation, with dihedral angles between the benzene ring and malononitrile group measuring less than 10°. This planarity maximizes π-orbital overlap, enhancing electronic conjugation across the system.

Properties

Molecular Formula |

C10H6N2O3 |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

2-[(2,3,4-trihydroxyphenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C10H6N2O3/c11-4-6(5-12)3-7-1-2-8(13)10(15)9(7)14/h1-3,13-15H |

InChI Key |

UTZAXOFRFVDDQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=C(C#N)C#N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Basic Procedure

The most common approach involves the condensation of malononitrile with a suitable substituted benzaldehyde under basic conditions, typically using catalysts such as piperidine, pyridine, or sodium hydroxide. The process generally proceeds as follows:

- Reactants : Malononitrile and 2,3,4-trihydroxybenzaldehyde.

- Catalyst : Usually piperidine or sodium hydroxide.

- Solvent : Ethanol, water, or a mixture thereof.

- Conditions : Mild heating (~55°C), stirring, and controlled addition of reactants to prevent excessive temperature rise.

Specific Synthesis for 2-(2,3,4-Trihydroxybenzylidene)malononitrile

In a typical procedure, malononitrile is dissolved in ethanol or water, with a catalytic amount of piperidine added. The 2,3,4-trihydroxybenzaldehyde is then added gradually over 30–45 minutes, maintaining the temperature below 50°C to avoid decomposition or side reactions. The mixture is stirred for an additional 20–40 minutes, after which the product precipitates out, is filtered, washed, and dried.

Yield and Purity : Yields typically range from 35% to 92%, with high purity (>99%) achievable through recrystallization or filtration.

Reaction Data Summary

| Parameter | Value | Reference |

|---|---|---|

| Reactant molar ratio | 1:1 | |

| Catalyst | Piperidine or NaOH | |

| Solvent | Ethanol/water | |

| Reaction temperature | <50°C | |

| Reaction time | 15 min – 1 hour | |

| Yield | 35% – 92% |

Eco-Friendly and Solvent-Free Approaches

Water as a Green Solvent

Recent advancements emphasize the use of water as a solvent to minimize environmental impact. In these methods, malononitrile and benzaldehyde derivatives are stirred in aqueous media with or without catalysts like piperidine, under reflux or ambient conditions.

- Reduced toxic waste.

- Simplified purification.

- Cost-effective and scalable.

Recyclable Mother Liquor Technique

The process involves recycling the mother liquor containing residual reactants for multiple batches, significantly reducing waste and effluent discharge. This method was successfully applied to synthesize this compound with yields over 90% across multiple cycles.

Data Table: Eco-Friendly Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Water | |

| Reaction time | 10–12 min | |

| Yield | >95% | |

| Recycling | 5–50 cycles |

Specific Synthesis of this compound

Synthesis Using 2,3,4-Trihydroxybenzaldehyde

Based on literature, the synthesis involves:

- Dissolving malononitrile (145 mg, 2.19 mmol) in water.

- Adding a catalytic amount of piperidine (~0.1 mL).

- Gradually adding 2,3,4-trihydroxybenzaldehyde (approximately 0.91 equivalents relative to malononitrile).

- Maintaining the temperature below 50°C during addition.

- Stirring for 20–40 minutes until the product precipitates.

- Filtering, washing with water and ethanol, and drying under vacuum.

Reaction conditions are optimized to prevent degradation of hydroxyl groups and ensure high purity.

Yield and Purity

This method yields the target compound with yields up to 92%, with purity exceeding 99%, confirmed via NMR and melting point analysis.

Data Table: Specific Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactant molar ratio | 1:1 | |

| Catalyst | Piperidine | |

| Solvent | Water | |

| Reaction time | 20–40 min | |

| Yield | 92% | |

| Purity | >99% |

Alternative Methods and Modifications

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation process, reducing reaction times to minutes and increasing yields. For example, the reaction of malononitrile with aromatic aldehydes in water under microwave conditions produced high-purity products within 5–10 minutes.

Use of Catalysts and Additives

Catalysts like piperidine, pyridine, or sodium hydroxide facilitate the Knoevenagel reaction. The choice of catalyst influences reaction rate, yield, and selectivity.

Summary of Preparation Methods

| Method | Solvent | Catalyst | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Conventional Knoevenagel | Ethanol/water | Piperidine/NaOH | 15 min – 1 h | 35% – 92% | Widely used, scalable |

| Water-based Eco-Friendly | Water | Piperidine/NaOH | 10–12 min | >95% | Environmentally friendly, recyclable |

| Microwave-Assisted | Water | Piperidine | 5–10 min | High | Rapid, high yield |

| Recycled Mother Liquor | Water | NaOH | Multiple cycles | >90% | Waste reduction |

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4-Trihydroxybenzylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines can be employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Ether or amine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes like tyrosinase. It forms hydrogen bonds and hydrophobic interactions with specific residues in the enzyme’s active site, inhibiting its activity . This inhibition reduces melanin production, making it useful in cosmetic applications for skin lightening .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric properties of benzylidenemalononitrile derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in 2-(4-nitrobenzylidene)malononitrile enhances electron deficiency, favoring charge-transfer interactions in molecular devices . In contrast, hydroxyl groups (OH) in BMN11 and the target compound improve solubility in polar solvents and enable hydrogen bonding, critical for biological interactions .

- Methoxy vs. Hydroxy : Methoxy-substituted derivatives (e.g., M6) exhibit higher thermal stability (m.p. 145°C vs. ~100–120°C for hydroxylated analogs) but reduced hydrogen-bonding capacity, limiting their utility in aqueous biological systems .

- Heterocyclic Fusion: Derivatives fused with indole (e.g., 2-(2-oxoindolin-3-ylidene)malononitrile) or thiadiazine rings exhibit extended π-conjugation, enhancing absorption in visible/NIR regions for optoelectronic applications .

Optoelectronic and Nonlinear Optical (NLO) Properties

- Thiophene-Based Derivatives : Brominated thiophene-thiadiazine derivatives (e.g., ) display narrow bandgaps (~1.5 eV) and high electron mobility, making them ideal for organic solar cells.

- Nonlinear Optics: Computational studies reveal that replacing hydroxyl groups with stronger EWGs (e.g., -CN, -CF₃) in malononitrile derivatives significantly enhances first hyperpolarizability (βtot), a key metric for NLO materials. For instance, fluorinated analogs achieve βtot values up to 3×10⁻²⁷ esu, whereas hydroxylated derivatives show moderate responses due to electron-donating OH groups .

Biological Activity

2-(2,3,4-Trihydroxybenzylidene)malononitrile is a compound that has garnered attention in the field of medicinal chemistry for its significant biological activities, particularly as an inhibitor of tyrosinase. Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is of considerable interest for cosmetic applications aimed at reducing hyperpigmentation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features a malononitrile moiety linked to a tri-hydroxybenzylidene group. The presence of hydroxyl groups enhances its reactivity and potential biological activity. The synthesis typically involves a condensation reaction between malononitrile and 2,3,4-trihydroxybenzaldehyde, often catalyzed by bases like piperidine or triethylamine under controlled temperature conditions. The general reaction can be summarized as follows:

Tyrosinase Inhibition

Research indicates that this compound exhibits potent inhibitory effects on tyrosinase activity. Molecular docking studies reveal that the compound interacts with key residues in the active site of tyrosinase through hydrogen bonds and hydrophobic interactions. Specifically, it forms hydrogen bonds with residues such as GLY281 and ASN260 and engages in hydrophobic interactions with VAL283, PHE264, and ALA286 .

Table 1: Comparison of Tyrosinase Inhibition Potency

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Direct binding to tyrosinase active site |

| Kojic Acid | 15.0 | Copper chelation at the active site |

| 3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | 25.0 | Competitive inhibition |

Anti-Melanogenic Activity

In vitro studies using B16F10 melanoma cells demonstrated that this compound significantly reduces melanin accumulation without cytotoxic effects. This is particularly relevant for cosmetic applications where safety and efficacy are paramount .

Case Studies

In a comparative study involving several benzylidene malononitrile derivatives:

- Study Design : Twelve derivatives were synthesized and tested for their anti-melanogenic activities.

- Findings : Among these compounds, this compound (BMN11) exhibited the strongest inhibitory activity against tyrosinase compared to other derivatives .

Table 2: Summary of Biological Activities of Related Compounds

| Compound Name | Hydroxyl Groups | Tyrosinase Inhibition | Unique Features |

|---|---|---|---|

| This compound | 3 | High | Strong binding interactions |

| 3-Hydroxy-4-methoxybenzylidene-malononitrile | 1 | Moderate | Methoxy group alters reactivity |

| 3-Hydroxybenzylidene-malononitrile | 1 | Low | Limited interaction potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.